4-Phenylbutyrate
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Overview
Description
4-phenylbutyrate is a carboxylic acid anion obtained by the removal of proton from the carboxy group of 4-phenylbutyric acid. It is a conjugate base of a 4-phenylbutyric acid.
Scientific Research Applications
1. Cancer Research
4-Phenylbutyrate (4-PB) has been studied for its effects on malignant glioma cells, showing potential as an anti-cancer agent. Engelhard et al. (1998) found that 4-PB inhibits proliferation, alters morphology, migration, and invasiveness of glioma cells, and decreases the expression of genes important in glial malignancy, such as c-myc and urokinase (Engelhard et al., 1998).
2. Cystic Fibrosis Treatment
Singh et al. (2006) reported that 4-PB in cystic fibrosis bronchial epithelial cells led to the identification of butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules associated with the amelioration of the chloride transport defect in these cells (Singh et al., 2006).
3. Neuroprotective Effects
Qi et al. (2004) demonstrated the neuroprotective effect of 4-PB on cerebral ischemic injury in a mouse model, suggesting its potential use in treating stroke through inhibition of endoplasmic reticulum stress-mediated apoptosis and inflammation (Qi et al., 2004).
4. Alzheimer's Disease
Cuadrado‐Tejedor et al. (2011) discussed the potential of 4-PB in treating Alzheimer's disease, noting its ability to restore cognitive deficits in animal models and suggesting its multi-modal/multi-target mechanism as distinct from other drugs in clinical trials (Cuadrado‐Tejedor et al., 2011).
5. Trauma and Hemorrhagic Shock
Yang et al. (2016) found that 4-PB has beneficial effects in traumatic hemorrhagic shock in rats, improving animal survival and protecting organ function by attenuating oxidative stress and mitochondrial permeability transition pore opening (Yang et al., 2016).
6. Molecular Chaperone in Proteostasis
Kolb et al. (2015) highlighted 4-PB's role as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, which is crucial in maintaining cellular proteostasis (Kolb et al., 2015).
7. Duchenne Muscular Dystrophy
Begam et al. (2016) conducted a study indicating that sodium 4-PB could reduce contraction-induced myofiber damage in the mdx mouse model of Duchenne muscular dystrophy, suggesting its potential therapeutic application (Begam et al., 2016).
8. Plant Regeneration
Iwase et al. (2022) explored the use of 4-PB in promoting plant regeneration, finding that it enhances callus formation and subsequent shoot regeneration in Arabidopsis, mimicking the effect of exogenous auxin (Iwase et al., 2022).
Properties
Molecular Formula |
C10H11O2- |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
4-phenylbutanoate |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/p-1 |
InChI Key |
OBKXEAXTFZPCHS-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-] |
Synonyms |
4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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